Rticbm-189 is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule with potential therapeutic applications. The compound is of particular interest due to its unique chemical structure and biological activity, which may offer new avenues for drug development.
Rticbm-189 is synthesized through complex organic reactions, often involving multiple steps that require specific reagents and conditions. The compound has been primarily developed in laboratory settings, with research institutions and pharmaceutical companies exploring its properties and potential uses.
Rticbm-189 falls under the category of organic compounds, specifically within the realm of heterocyclic compounds. Its classification is determined by its molecular structure, which includes a combination of carbon, hydrogen, nitrogen, and other elements that contribute to its pharmacological properties.
The synthesis of Rticbm-189 typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and precise timing to ensure optimal yields. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of Rticbm-189 at each stage of synthesis.
The molecular structure of Rticbm-189 can be described using its chemical formula, which indicates the types and numbers of atoms present in the compound.
Rticbm-189 undergoes various chemical reactions that are essential for its functionality:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms. Studies often involve determining activation energies and reaction pathways using spectroscopic methods.
The mechanism of action for Rticbm-189 involves its interaction with specific biological targets within cells:
Research studies often utilize assays such as enzyme inhibition tests or cell viability assays to quantify the effects of Rticbm-189 on biological systems.
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and degradation patterns.
Rticbm-189 shows promise in several scientific applications:
RTICBM-189 emerged from a strategic hybridization of two prototypical cannabinoid receptor type 1 (CB1) negative allosteric modulators (NAMs): Org27569 (indole-2-carboxamide scaffold) and PSNCBAM-1 (diarylurea scaffold). Molecular modeling studies leveraging the CB1-Org27569 co-crystal structure (PDB: 6KQI) revealed that both NAMs occupy the same transmembrane allosteric pocket near the extracellular loops, despite divergent chemotypes. The hybrid design integrated the 4-chlorophenyl urea moiety of PSNCBAM-1 with the phenethyl group of Org27569, disrupting the planar conformation of diarylureas and enhancing three-dimensionality—a key parameter for blood-brain barrier penetration and drug-like properties [2] [6] [8]. This scaffold merging aimed to:
Table 1: Hybrid Scaffold Design Rationale
Pharmacophore Element | Source Compound | Role in RTICBM-189 |
---|---|---|
4-Chlorophenyl urea | PSNCBAM-1 | Core binding motif; H-bonding with Ser383/Lys192 |
Phenethyl group | Org27569 | Hydrophobic engagement with TMH1/TMH7 |
Chloro substituent | SAR optimization | Enhanced affinity via halogen bonding with Thr197 |
Systematic SAR exploration of the phenethyl ring identified critical electronic and steric determinants for CB1 allosteric modulation. Modifications included:
The 3-chloro substitution in RTICBM-189 (compound 31) delivered optimal CB1 modulation:
Table 2: Impact of Phenethyl Ring Substitutions on CB1 Potency
Substituent (Position) | pIC₅₀ (Ca²⁺ Mobilization) | Relative Potency vs. Unsubstituted |
---|---|---|
None (H) | 6.73 | 1.0x |
3-Cl | 7.54 | 3.2x |
3-F | 7.40 | 2.9x |
3-Me | 7.10 | 2.3x |
4-OMe | 6.67 | 0.9x |
3-NMe₂ | 5.79 | 0.1x |
Molecular dynamics simulations (200 ns) of RTICBM-189 bound to CB1 elucidated key mechanistic insights:
Free energy perturbation (FEP) calculations corroborated SAR data, predicting ΔΔG values within 0.5 kcal/mol of experimental measurements for 3-substituted analogs [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: